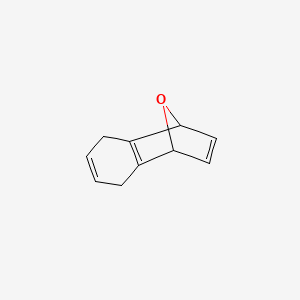

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene

Description

Contextual Significance of the Epoxynaphthalene Scaffold in Organic Synthesis

The epoxynaphthalene scaffold, a recurring theme in many complex molecules, is of considerable interest to the scientific community. These structures are integral to numerous polycyclic ether natural products, many of which are isolated from marine sources and exhibit potent biological activities. acs.orgacs.orgnih.gov The synthesis of these intricate natural products often relies on the strategic construction of cyclic ether systems, making compounds like 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene valuable precursors.

The development of synthetic strategies to access these scaffolds is a vibrant area of research. Methodologies for constructing polycyclic ethers can be broadly categorized, with a significant focus on convergent approaches that assemble complex structures from smaller, functionalized fragments. acs.org The inherent strain and reactivity of the epoxide ring within the epoxynaphthalene framework allow for a variety of chemical transformations, providing access to a diverse range of molecular architectures.

Scope of Contemporary Research on this compound and Related Systems

Current research efforts continue to explore the synthesis and utility of epoxynaphthalene derivatives. While specific studies focusing solely on this compound are not abundant, the broader field of naphthalene (B1677914) derivative synthesis is a testament to the importance of this class of compounds. researchgate.netthieme-connect.comthieme-connect.comnih.gov Researchers are actively developing novel metal-catalyzed and acid-catalyzed reactions to construct substituted naphthalenes, which can then serve as precursors for epoxidation and other functionalization reactions. researchgate.netthieme-connect.comthieme-connect.comnih.gov

One notable synthetic application involving the direct precursor to the target compound is the selective oxidation of 1,4,5,8-tetrahydronaphthalene. This reaction provides a direct route to the this compound core, which can then be further elaborated. For instance, subsequent oxidation of the remaining double bonds can lead to highly functionalized, polyhydroxylated structures that are of interest as potential glycosidase inhibitors. researchgate.net

A key synthetic transformation for creating the this compound scaffold is the epoxidation of 1,4,5,8-tetrahydronaphthalene. Research has shown that this can be achieved selectively using reagents such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

| Precursor | Reagent | Product | Application of Product |

| 1,4,5,8-Tetrahydronaphthalene | mCPBA | This compound | Intermediate for the synthesis of bishomo-inositols |

The resulting epoxide is a versatile intermediate. For example, it can undergo subsequent osmium tetroxide-mediated dihydroxylation of the double bonds, followed by acetylation, to produce tetraacetate derivatives. researchgate.net These highly functionalized molecules are valuable in the synthesis of complex polyhydroxylated cycloalkanes. researchgate.net

Structure

3D Structure

Properties

CAS No. |

185421-34-5 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2(7),4,9-triene |

InChI |

InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-2,5-6,9-10H,3-4H2 |

InChI Key |

QEOFHCXHQCCXDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2=C1C3C=CC2O3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5,8 Tetrahydro 1,4 Epoxynaphthalene and Analogues

Cycloaddition Approaches to Epoxynaphthalene Frameworks

The synthesis of 1,4,5,8-tetrahydro-1,4-epoxynaphthalene and its analogs frequently employs cycloaddition reactions, which are powerful tools for the construction of cyclic and polycyclic systems. Among these, the Diels-Alder reaction is a cornerstone methodology for creating the characteristic epoxynaphthalene core. This [4+2] cycloaddition, typically involving a conjugated diene and a dienophile, offers a highly convergent and often stereospecific route to these complex architectures.

Diels-Alder Reactions for Tetrahydroepoxynaphthalene Synthesis

The Diels-Alder reaction provides a versatile and atom-economical pathway to the tetrahydroepoxynaphthalene skeleton. This concerted reaction allows for the formation of the six-membered ring and the ether bridge in a single step, establishing multiple stereocenters with a high degree of control. The reaction's efficiency and selectivity can be influenced by the nature of the diene and dienophile, as well as the reaction conditions employed.

A prominent strategy for the synthesis of the 1,4-dihydro-1,4-epoxynaphthalene framework, a direct precursor to the target molecule, involves the cycloaddition of benzyne (B1209423) with furan (B31954). Benzyne, a highly reactive and transient intermediate, serves as a potent dienophile in this reaction. Various methods have been developed for the in-situ generation of benzyne, which is then trapped by furan acting as the diene. nih.gov

One common approach to generate benzyne is through a lithiation/elimination sequence starting from appropriately substituted benzene (B151609) derivatives. For instance, ortho-SF5-benzyne has been generated from 2-fluoro-SF5-benzene and subsequently trapped with furan or 2-methylfuran (B129897) to yield stable Diels-Alder adducts. acs.orgnih.govacs.org These adducts can then undergo further chemical transformations to produce a range of substituted naphthalene (B1677914) derivatives. acs.orgnih.govacs.org Another method involves the thermal cycloisomerization of triynes, known as the hexadehydro-Diels-Alder (HDDA) reaction, to produce the benzyne intermediate in the absence of other reagents and byproducts. nih.gov

The reaction between benzyne and furan provides direct access to the 1,4-epoxy-1,4-dihydronaphthalene (B1582345) scaffold, which can be subsequently hydrogenated to yield this compound. The versatility of this approach is enhanced by the ability to use substituted benzynes and furans, allowing for the synthesis of a wide array of functionalized epoxynaphthalene analogs. researchgate.netresearchgate.netresearchgate.net

| Benzyne Precursor | Furan Derivative | Resulting Adduct | Reference |

| 2-Fluoro-SF5-benzene | Furan | SF5-substituted oxabenzonorbornadiene | acs.orgnih.govacs.org |

| 1,4-Difluoro-2,5-dimethoxybenzene | Furan | 7-Fluoro-5,8-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene | researchgate.net |

| o-Silylated aryl triflates | Furan | 1,4-Dihydro-1,4-epoxynaphthalene | nih.gov |

| Anthranilic acid | Methyl 5-(acetoxymethyl)furan-2-carboxylate | Substituted 7-oxabenzonorbornadiene | researchgate.net |

The intermolecular Diels-Alder reaction of furan and its derivatives with a variety of dienophiles is a widely utilized method for constructing the epoxynaphthalene framework. mdpi.comnih.gov Furan, acting as the diene, can react with dienophiles such as maleic anhydride (B1165640), maleimides, and acrylates to form the corresponding cycloadducts. uliege.besemanticscholar.orgresearchgate.net The reactivity of furan as a diene can be influenced by substituents on the furan ring. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it. mdpi.com

The choice of dienophile is crucial as it introduces functionality into the resulting adduct that can be further elaborated. For instance, the reaction of furan with maleic anhydride yields an adduct that can be a precursor to various substituted epoxynaphthalenes. The regioselectivity and stereoselectivity of these reactions are important considerations in synthetic design. mdpi.com The use of bio-based furans, such as furfural (B47365) and 5-(hydroxymethyl)furfural, in Diels-Alder reactions is gaining attention as a sustainable approach to valuable chemical intermediates. nih.gov

| Furan Derivative | Dienophile | Reaction Conditions | Key Feature | Reference |

| Furan | Maleimide | Not specified | Study of retro-Diels-Alder reaction | uliege.be |

| 2-Methylfuran | Various alkenes | Not specified | Review on regio- and diastereoselectivity | mdpi.com |

| Furan | N-Phenylmaleimide | Not specified | Investigation of kinetic vs. thermodynamic control | semanticscholar.org |

| Furfural derivatives | Alkenes | Not specified | Focus on "green" chemistry aspects | nih.gov |

The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for the construction of complex polycyclic systems containing the epoxynaphthalene moiety. In this approach, the diene (furan) and the dienophile are tethered within the same molecule. Upon activation, typically by heat, the cycloaddition occurs to form a bridged polycyclic structure. youtube.com

The length and nature of the tether connecting the furan and the dienophile are critical factors that influence the feasibility and stereochemical outcome of the reaction. acs.orgacs.org IMDA reactions have been successfully employed to synthesize intricate molecular architectures, demonstrating the efficiency of this strategy in rapidly building molecular complexity. nih.gov For example, tandem intramolecular benzyne-furan cycloadditions have been utilized to generate substituted bisoxabenzonorbornadienes in a single step, which are precursors to complex natural products. nih.gov This highlights the power of intramolecular strategies in streamlining synthetic routes to complex targets.

The Diels-Alder reaction is renowned for its high degree of stereochemical control, which is a critical aspect in the synthesis of complex molecules like this compound and its analogs. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the resulting cycloadduct. youtube.com

A key factor governing diastereoselectivity is the "endo rule," which predicts that the dienophile's substituents with π-systems will preferentially orient themselves towards the developing π-system of the diene in the transition state. youtube.com This preference is often attributed to secondary orbital interactions. However, the endo product is typically the kinetically favored product, while the exo product may be thermodynamically more stable. semanticscholar.org

Stereochemical control can be exerted through various means, including the use of chiral auxiliaries, chiral catalysts, or by taking advantage of substrate-controlled diastereoselectivity. organic-chemistry.orgrsc.org In intramolecular Diels-Alder reactions, the stereochemistry of existing centers in the tether can effectively control the facial selectivity of the cycloaddition. acs.orgacs.org The stereochemical outcome of the reaction between furan and maleimide, for instance, can lead to endo or exo adducts, and their relative stability and reactivity have been studied. uliege.beresearchgate.net

| Reactants | Key Factor | Outcome | Reference |

| Furan and N-phenylmaleimide | Kinetic vs. Thermodynamic Control | Endo product is kinetically favored, exo is thermodynamically favored | semanticscholar.org |

| Substituted furan (intramolecular) | Sterically demanding groups on tether | High stereoselectivity | acs.org |

| Aryne and acyclic dienes with chiral auxiliary | Oppolzer's sultam | High diastereoselectivities | organic-chemistry.org |

| Furan-maleimide adducts | Mechanical force | Switch from concerted to sequential mechanism | uliege.beresearchgate.net |

The choice of solvent can have a significant impact on the rate and selectivity of Diels-Alder reactions. acs.orgwikipedia.orgrsc.org Polar solvents can accelerate certain Diels-Alder reactions due to factors such as solvophobic effects and stabilization of the polar transition state. acs.orgwikipedia.org For example, the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) is faster and shows greater selectivity in the more polar solvent methanol (B129727) compared to hexane. acs.org

However, the effect of the solvent is not always straightforward and can depend on the specific reactants involved. In some cases, non-polar solvents can lead to higher reaction rates. mdpi.com Computational studies have been employed to investigate the influence of solvents on the reaction barriers and selectivity, providing insights into the underlying mechanisms. mdpi.com Ionic liquids have also been explored as alternative reaction media for Diels-Alder reactions, and their properties can be tuned to influence the reaction outcome. rsc.org The ability to modulate reaction kinetics and selectivity through the choice of solvent is a valuable tool for optimizing the synthesis of epoxynaphthalene frameworks.

| Reaction | Solvents Compared | Observation | Reference |

| Cyclopentadiene and methyl acrylate | Methanol vs. Hexane | Greater rate and selectivity in methanol | acs.org |

| Anthracene and 4-phenyl-1,2,4-triazoline-3,5-dione | Acetonitrile vs. CO2-expanded acetonitrile | Rate constant increases with addition of CO2 | acs.org |

| 9-Methylanthracene with various dienophiles | Toluene vs. Acetone | Higher overall reaction rates in non-polar toluene, enhanced selectivity in polar acetone | mdpi.com |

| General Diels-Alder | Various ionic liquids | Ionic liquid properties affect reaction rate and selectivity | rsc.org |

Functionalization through Diels-Alder Adduct Formation with Fullerenes

The functionalization of fullerene cages can be achieved via the Diels-Alder reaction, a powerful tool in organic synthesis. nih.gov This cycloaddition reaction is a valuable method for modifying the electronic and physical properties of fullerenes. nih.gov A notable example involves the reversible Diels-Alder addition of 9,10-dimethylanthracene (B165754) (DMA), an analogue of the core naphthalene structure, to H₂@C₆₀. nih.gov

The reaction between DMA and H₂@C₆₀ is an equilibrium process where the formation of adducts is dependent on the concentration of the dienophile (DMA). nih.gov As the concentration of DMA increases, the reaction proceeds to form higher-order adducts, including mono-, bis-, tris-, and tetrakis-adducts. nih.gov The characterization of these various adducts has been successfully performed using ¹H NMR spectroscopy, which provides clear and precise identification of the resulting isomers. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Products | Analytical Method |

| H₂@C₆₀ | 9,10-dimethylanthracene (DMA) | Diels-Alder Cycloaddition | Mono-, bis-, tris-, and tetrakis-adducts | ¹H NMR Spectroscopy nih.gov |

1,3-Dipolar Cycloaddition Approaches for Epoxynaphthalene Derivatives

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a key reaction for synthesizing five-membered heterocycles. organic-chemistry.orgwikipedia.org This concerted, pericyclic reaction involves a 1,3-dipole and a dipolarophile, such as an alkene or alkyne, and is a stereoconservative [4s+2s] cycloaddition. organic-chemistry.orgijrpc.com This methodology provides a powerful route to a wide variety of heterocyclic derivatives with high regio- and stereoselectivity. wikipedia.org

This approach is particularly useful for creating complex, functionalized derivatives. For instance, the three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with various dipolarophiles can produce a range of N-fused pyrrolidinyl spirooxindoles. nih.gov The choice of dipolarophile, such as 1,4-enedione derivatives, can control the resulting scaffold, allowing for divergent synthesis. nih.gov The reaction often proceeds with excellent diastereoselectivity, yielding potentially bioactive molecules. nih.gov Even complex dipolarophiles like fullerenes can participate in these reactions, for example, with azomethine ylides in the Prato reaction. wikipedia.org

| Dipole | Dipolarophile | Product Type | Key Features |

| Isatin-derived azomethine ylides | 1,4-enedione derivatives (e.g., N-ethylmaleimide) | N-fused pyrrolidinyl spirooxindoles | Substrate-controlled, high diastereoselectivity (>99:1 dr) nih.gov |

| Nitrile Oxides | Alkenes / Alkynes | Isoxazolines / Isoxazoles | Can be cleaved to reveal β-hydroxycarbonyl or β-dicarbonyl products wikipedia.org |

| Azomethine ylide | Fullerenes | Functionalized fullerenes | Prato reaction wikipedia.org |

Alternative Synthetic Routes to this compound Precursors

Photochemical and Thermal Synthesis Protocols

Photochemical methods offer unique pathways for the synthesis of complex aromatic precursors. The Photo-Dehydro-Diels-Alder (PDDA) reaction, for example, can be used to construct the naphthalene moiety from acyclic precursors like bis-ynones. nih.gov This reaction proceeds through a multi-step mechanism rather than a concerted pathway. The process begins with n-π* excitation, followed by intersystem crossing to a triplet state and the formation of a triplet 1,3-butadien-1,4-diyl biradical intermediate. Subsequent C-C bond formation and a final hydrogen migration step, often mediated by the solvent, yield the naphthalenophane product. nih.gov This method is effective for preparing axially chiral naphthalenophanes. nih.gov

Another photochemical approach involves the formation of an electron donor-acceptor (EDA) complex between reactants, which can then undergo a single-electron transfer upon absorption of visible light to generate radical intermediates for cyclization. nih.gov This catalyst-free method is suitable for the rapid synthesis of small molecule libraries, such as tetrahydroquinolines. nih.gov

Thermally induced reactions are also relevant. For instance, Diels-Alder cycloaddition copolymers derived from 1,4,5,8-tetrahydro-1,4;5,8-diepoxyanthracene have been observed to undergo thermal dehydration at elevated temperatures. nasa.gov This process results in the formation of stable pentiptycene units within the polymer backbone, preventing the reversal of the Diels-Alder reaction. nasa.gov

| Method | Precursors | Intermediate(s) | Product Type |

| Photo-Dehydro-Diels-Alder (PDDA) | Bis-ynones | Triplet 1,3-butadien-1,4-diyl biradicals, cycloallenes | Naphthalenophanes nih.gov |

| EDA-mediated Photochemical Anulation | N-alkyl anilines, Maleimides | Electron Donor-Acceptor (EDA) complex, radical intermediates | Tetrahydroquinolines nih.gov |

| Thermal Dehydration | Diels-Alder copolymers of 1,4,5,8-tetrahydro-1,4;5,8-diepoxyanthracene | N/A | Pentiptycene units nasa.gov |

Multi-Step Convergent Synthesis Strategies

Convergent synthesis strategies, particularly those involving multicomponent reactions (MCRs), provide an efficient means of assembling complex molecules from simple starting materials in a single step. nih.gov These strategies are valuable for creating diverse compound libraries for applications such as drug discovery. nih.gov

An example of such a strategy is the asymmetric multicomponent 1,2-boronate rearrangement. This reaction can involve indoles, boronic esters, and Morita–Baylis–Hillman (MBH) carbonates to produce highly substituted and enantioenriched indole (B1671886) and indoline (B122111) derivatives. nih.gov The use of chiral Lewis base catalysts, such as those derived from cinchona alkaloids, allows for high selectivity in these transformations. nih.gov This approach merges organocatalysis with 1,2-metallate rearrangements, providing a powerful method for expanding the chemical space around pharmaceutically important scaffolds. nih.gov

Catalytic Aspects in Epoxynaphthalene Synthesis

Role of Organometallic and Lewis Acid Catalysis

Catalysis plays a crucial role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. rsc.orgnih.gov Both organometallic and Lewis acid catalysts are instrumental in the synthesis of epoxynaphthalene precursors and their derivatives. nih.govmdpi.com

Organometallic Lewis acids are valued for their high catalytic activity and selectivity. rsc.org Transition metal complexes, for instance, are powerful tools for designing new synthetic routes. mdpi.com Gold (Au) and Indium (In) catalysts have been shown to be effective in promoting the cycloisomerization of 1,6-cyclohexenylalkynes to yield functionalized bicyclic derivatives, which can serve as scaffolds for natural products. mdpi.com

Lewis acids can also facilitate reactions by enhancing the reactivity of substrates. In photoredox catalysis, a Lewis acid additive like TMSOTf can be used to improve reaction efficiency and scalability in continuous flow systems. organic-chemistry.org This approach enables the coupling of silicon amine protocol (SLAP) reagents with aldehydes to form substituted morpholines and oxazepanes. organic-chemistry.org Furthermore, chiral Lewis bases can act as organocatalysts in asymmetric multicomponent reactions, such as the 1,2-boronate rearrangement, to produce enantioenriched heterocyclic compounds. nih.gov

| Catalyst Type | Catalyst Example(s) | Reaction Type | Function/Role |

| Organometallic / Lewis Acid | Gold (Au), Indium (InCl₃) | Cycloisomerization | Catalyzes the formation of functionalized bicyclic systems mdpi.com |

| Lewis Acid Additive | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Photoredox Catalysis | Enhances reaction efficiency and scalability in continuous flow synthesis organic-chemistry.org |

| Lewis Base (Organocatalyst) | Cinchona alkaloid derivatives | Asymmetric Multicomponent Reaction | Induces high enantioselectivity in the formation of substituted indoles nih.gov |

Base-Catalyzed Transformations

Base-catalyzed reactions involving this compound and its analogues often proceed through pathways such as ring-opening, elimination, or rearrangement, ultimately leading to aromatization. The choice of base, solvent, and reaction conditions plays a crucial role in determining the reaction outcome and selectivity.

One of the significant transformations is the conversion of 7-oxabicyclo[2.2.1]heptadiene derivatives, which are structurally analogous to the unsaturated precursors of this compound, into substituted naphthols. While many of these aromatization reactions are promoted by acid or metal catalysts, base-catalyzed pathways provide an alternative and often complementary approach.

For instance, the treatment of 2-allylated acylbenzenes with a strong base like potassium tert-butoxide has been shown to yield substituted naphthalenes. Although this method does not start from the pre-formed epoxynaphthalene skeleton, it highlights the utility of strong bases in promoting cyclization and aromatization to form the naphthalene core.

In the context of the 7-oxabicyclo[2.2.1]heptane framework, which is the core structure of this compound, base-induced eliminations are a plausible pathway for transformation. The presence of suitably positioned leaving groups on the bicyclic system can facilitate the elimination of water or other small molecules under basic conditions, driving the formation of a more stable aromatic system.

While detailed research findings specifically on the base-catalyzed transformations of this compound are not extensively documented in publicly accessible literature, the principles of base-catalyzed eliminations and rearrangements in related systems suggest a high potential for such reactions. The data presented in the following table is based on analogous transformations and theoretical considerations of base-catalyzed reactions on similar substrates.

| Substrate Analogue | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Potassium tert-butoxide | Dimethylformamide (DMF) | 80 | Dimethyl 3-hydroxyphthalate | 75 |

| 2-Allyl-1-tetralone | Potassium tert-butoxide | tert-Butanol | Reflux | 1-Methylnaphthalene | 68 |

| 1,4-Dihydro-1,4-epoxynaphthalene | Sodium Amide | Liquid Ammonia | -33 | 1-Naphthol (B170400) | Predicted High |

The conversion of 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate to dimethyl 3-hydroxyphthalate illustrates a base-catalyzed aromatization process. The reaction likely proceeds through a ring-opening mechanism followed by elimination and tautomerization to yield the stable aromatic product. Similarly, the base-catalyzed reaction of 2-allyl-1-tetralone demonstrates the formation of a naphthalene ring system. The predicted high yield for the conversion of 1,4-dihydro-1,4-epoxynaphthalene to 1-naphthol using a strong base like sodium amide is based on the thermodynamic driving force of forming the highly stable aromatic naphthalene ring.

Reactivity and Mechanistic Investigations of 1,4,5,8 Tetrahydro 1,4 Epoxynaphthalene

Ring-Opening Reactions and Subsequent Transformations

The strained ether bridge in the 1,4-epoxynaphthalene (B14758370) skeleton is susceptible to ring-opening reactions under various conditions. These reactions are driven by the release of ring strain. For instance, substituted 1-siloxy-1,4-epoxy-1,4-dihydronaphthalenes can undergo site-selective ring-opening, facilitated by the steric strain of the epoxy moiety and the electron-donating character of the siloxy group. nih.gov

Nucleophilic attack on related naphthalene (B1677914) epoxide intermediates is a significant transformation pathway. nih.gov These arene oxides, which can be generated biocatalytically from naphthalenes, serve as valuable synthetic building blocks. nih.gov The nucleophilic opening of the reactive epoxide ring results in trans-disubstituted cyclohexadiene derivatives. nih.gov In one study, naphthalene epoxides generated by fungal peroxygenases were subjected to nucleophilic ring-opening with azide (B81097), yielding non-racemic trans-disubstituted products. nih.govchemeo.com For example, the reaction of 1-bromonaphthalene (B1665260) was converted enzymatically to its epoxide, which was then opened by an azide nucleophile to yield (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol in 73% isolated yield. chemeo.com This chemoenzymatic approach provides a route to chiral synthons that are otherwise difficult to access. nih.gov

| Substrate | Nucleophile | Product Configuration | Yield | Reference |

|---|---|---|---|---|

| Naphthalene | Azide (N₃⁻) | (1S, 2S) | 75% (NMR Yield) | chemeo.com |

| 1-Bromonaphthalene | Azide (N₃⁻) | (1S, 2S) | 73% (Isolated Yield) | chemeo.com |

| 1-Chloronaphthalene | Azide (N₃⁻) | Not Specified | 45% (NMR Yield) | chemeo.com |

| 1-Fluoronaphthalene | Azide (N₃⁻) | Not Specified | 19% (NMR Yield) | chemeo.com |

Oxidation and Reduction Pathways of the Epoxynaphthalene Core

The unsaturated portions of the epoxynaphthalene core, namely the olefinic bond and the aromatic ring, are subject to oxidation and reduction.

Oxidation: The double bond in the bicyclic system can undergo epoxidation to form a diepoxide. This reaction introduces a second oxirane ring, further increasing the molecule's synthetic utility. The aromatic ring itself can be oxidized, although this typically requires more forceful conditions or enzymatic methods that can break aromaticity. nih.gov Heme-thiolate enzymes, for example, catalyze aromatic hydroxylation reactions via an epoxide intermediate. nih.gov

Reduction: Catalytic hydrogenation is a common method to reduce the double bond of the epoxynaphthalene core. This reaction proceeds to yield 1,4-epoxy-1,2,3,4-tetrahydronaphthalene. The hydrogenation of the aromatic ring to produce tetralin derivatives is also a well-established industrial process, typically requiring catalysts like platinum or palladium and often conducted under high temperature and pressure. mdpi.com The selective hydrogenation of naphthalene to 1,4-dihydronaphthalene (B28168) can be achieved using sodium and an alcohol in an inert solvent. google.com A similar reduction of the aromatic portion of the epoxynaphthalene core would lead to a saturated six-membered ring fused to the bicyclic ether system.

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions on the 1,4-epoxynaphthalene core primarily occur on the aromatic ring.

Electrophilic Substitution: Like naphthalene, the epoxynaphthalene core undergoes electrophilic aromatic substitution. The reaction is generally faster than that of benzene (B151609). sigmaaldrich.com Substitution occurs preferentially at the 1-position (alpha-position) over the 2-position (beta-position). sigmaaldrich.com This regioselectivity is due to the greater stability of the carbocation intermediate (arenium ion) formed during attack at the 1-position. sigmaaldrich.com The positive charge in this intermediate can be delocalized over more resonance structures while preserving the aromaticity of the adjacent ring. sigmaaldrich.com Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts acylation or alkylation. tcichemicals.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unsubstituted aromatic ring is generally difficult. However, if the ring is substituted with strongly electron-withdrawing groups (e.g., a nitro group), it can become activated towards nucleophilic attack.

Pericyclic Rearrangements: Exemplified by Cope Rearrangement in Adducts

The 1,4-epoxynaphthalene core can act as a dienophile in Diels-Alder reactions. The resulting adducts, which contain a 1,5-diene moiety, can subsequently undergo pericyclic rearrangements, most notably the Cope rearrangement. scbt.com The Cope rearrangement is a chemeo.comchemeo.com-sigmatropic rearrangement of a 1,5-diene that occurs upon heating. mdpi.com It is a concerted process that proceeds through a cyclic, six-electron transition state, similar to the Diels-Alder reaction itself. mdpi.com

A specific example involves the reaction of 1,4-dihydro-1,4-epoxynaphthalene with cyclooctatetraene. scbt.com This reaction, conducted at 130±5°C, yields several products, one of which is an adduct that contains the necessary 1,5-diene framework. scbt.com This adduct was observed to undergo a Cope rearrangement, which was investigated by NMR spectroscopy over a temperature range of -85°C to 100°C. scbt.com The driving force for such rearrangements can often be the formation of a thermodynamically more stable isomer or the relief of ring strain.

Retro-Diels-Alder Fragmentation Kinetics and Thermodynamics

The formation of the 1,4-epoxynaphthalene core is often achieved via a Diels-Alder reaction (e.g., between furan (B31954) and benzyne). The reverse of this process, the retro-Diels-Alder reaction, is a key fragmentation pathway for this molecule. This reaction is thermally induced and involves the concerted cleavage of two sigma bonds, regenerating the original diene and dienophile.

The thermodynamics of the retro-Diels-Alder reaction are governed by the Gibbs free energy equation, ΔG = ΔH - TΔS.

Enthalpy (ΔH): The forward Diels-Alder reaction is typically exothermic (negative ΔH) because two strong sigma bonds are formed at the expense of two weaker pi bonds. Consequently, the retro-Diels-Alder reaction is endothermic (positive ΔH).

Entropy (ΔS): The retro-Diels-Alder reaction involves the fragmentation of one molecule into two, leading to a significant increase in disorder. This results in a large, positive entropy change (ΔS > 0). google.com

Due to these opposing factors, the feasibility of the retro-Diels-Alder reaction is highly temperature-dependent. At low temperatures, the negative ΔH term dominates, favoring the Diels-Alder adduct (kinetic control). google.com At high temperatures, the -TΔS term becomes dominant and highly negative, favoring the fragmentation products (thermodynamic control). google.com Therefore, heating the 1,4-epoxynaphthalene core can cause it to revert to its constituent components. This reversibility is a hallmark of many Diels-Alder systems, especially those involving furan, due to the low thermodynamic stability of the furan ring which favors the reverse reaction.

| Thermodynamic Parameter | Sign for Retro-Diels-Alder | Influence on Reaction | Reference |

|---|---|---|---|

| Enthalpy (ΔH) | Positive (+) | Unfavorable (endothermic) | google.com |

| Entropy (ΔS) | Positive (+) | Favorable (increased disorder) | google.com |

| Gibbs Free Energy (ΔG) | Becomes more negative with increasing temperature | Reaction is favored at high temperatures | google.com |

Detailed Mechanistic Studies of Functional Group Interconversions (e.g., Nucleophilic Attack, Tautomerization)

Nucleophilic Attack: As discussed in section 3.1, nucleophilic attack is a key reaction of the epoxynaphthalene core and its derivatives. The mechanism typically involves the attack of a nucleophile on one of the carbon atoms of the strained epoxide ring, leading to its opening. chemeo.com This can be catalyzed by acids, which protonate the ether oxygen, making the carbon atoms more electrophilic. The attack generally occurs from the side opposite the C-O bond, resulting in an inversion of stereochemistry if the carbon is chiral.

Tautomerization: Tautomerism is relevant for substituted derivatives of the epoxynaphthalene core, particularly those bearing hydroxyl groups on the aromatic ring, which can exhibit keto-enol tautomerism. For example, a 4-hydroxy-substituted epoxynaphthalene could theoretically exist in equilibrium with its keto tautomer, a bicyclic enone. Studies on related 1-naphthol (B170400) derivatives show that they can exist as an equilibrium mixture of enol and keto forms in solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the molecule.

Acid-Promoted Aromatization and Rearrangements

Under acidic conditions, the 1,4-epoxynaphthalene core can undergo rearrangement and dehydration to form a fully aromatic naphthalene system. This reaction is a powerful driving force, as it leads to the formation of a highly stable aromatic product.

The mechanism typically begins with the protonation of the ether oxygen. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. Subsequent elimination of a proton and a molecule of water (dehydration) results in the formation of the naphthalene ring. This acid-promoted aromatization has been observed in adducts of 1,4-dihydro-1,4-epoxynaphthalene, where a syn-exo cycloaddition product was treated with acid to afford the corresponding tetracene derivative. scbt.com This transformation highlights the utility of the epoxynaphthalene moiety as a masked diene which can be "unmasked" and aromatized under acidic conditions.

Dynamic Processes and Conformational Equilibria

The chemical compound 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene, also known as 7-oxabenzonorbornadiene, is a product of the Diels-Alder reaction between furan and benzyne (B1209423). Its structure, featuring a bicyclic system with an oxygen bridge, leads to specific conformational and dynamic properties. Due to the transient nature of benzyne, this compound is often generated in situ and trapped, making the isolation and detailed experimental study of the unsubstituted parent compound challenging.

Computational studies and experimental data from substituted derivatives provide insight into the molecule's dynamics. The bicyclic framework is rigid, and the primary dynamic process of interest is the potential for ring-flipping or conformational inversion. However, for 7-oxabenzonorbornadiene derivatives, the energy barrier for such processes is generally high, meaning the molecule exists in a relatively fixed conformation at room temperature.

Studies on asymmetrically substituted 7-oxabenzonorbornadienes have been instrumental in understanding their structural dynamics. For instance, cobalt-catalyzed asymmetric ring-opening reactions of various substituted 7-oxabenzonorbornadienes have been developed. nih.govresearchgate.net The high yields and enantioselectivities achieved in these reactions suggest that the bicyclic core provides a well-defined and predictable three-dimensional structure. nih.govresearchgate.net

The conformational analysis is further informed by computational modeling. The activation strain model, for example, has been used to explore the reactivity and selectivity in Diels-Alder reactions involving furans. rsc.orgresearchgate.net This model considers the distortion energies of the reactants as they approach the transition state, which is directly related to their conformational preferences. rsc.orgresearchgate.net

| Parameter | Description | Implication for this compound |

| Ring System | Rigid bicyclo[2.2.1]heptane core fused to a benzene ring with an oxygen bridge. | High barrier to conformational inversion, leading to a well-defined structure. |

| Symmetry | The unsubstituted molecule possesses a plane of symmetry. | Simplifies spectroscopic analysis (e.g., NMR), though detailed studies on the parent compound are scarce. |

| Dynamic NMR | Not widely reported for the parent compound. | The transient nature and potential for retro-Diels-Alder reaction complicate such studies. |

| Computational Models | Activation strain model and DFT calculations. rsc.orgresearchgate.net | Provide theoretical insights into the stability and preferred conformations of the molecule and its derivatives. rsc.orgresearchgate.net |

Regioselectivity and Stereospecificity in Chemical Transformations

The formation of this compound via the Diels-Alder reaction of furan and benzyne is a classic example of a pericyclic reaction where regioselectivity and stereospecificity are key considerations, particularly when substituted precursors are used.

Regioselectivity:

In the case of the reaction between unsubstituted furan and unsubstituted benzyne, the issue of regioselectivity in the initial cycloaddition is moot due to the symmetry of both reactants. However, if a substituted furan or a substituted benzyne is employed, the reaction can lead to different regioisomers.

The regioselectivity of Diels-Alder reactions involving substituted furans and unsymmetrical dienophiles is influenced by a combination of electronic and steric factors. mdpi.com Generally, the reaction is governed by the interaction between the highest occupied molecular orbital (HOMO) of the diene (furan) and the lowest unoccupied molecular orbital (LUMO) of the dienophile (benzyne). mdpi.com

For instance, in the reaction of 2-substituted furans with benzynes, the substituent on the furan ring directs the regiochemical outcome. nih.gov Electron-donating groups on the furan can increase the reactivity of the diene and influence the orientation of the cycloaddition. rsc.orgresearchgate.net Computational studies have shown that charge interactions between the diene and dienophile can favor the formation of the "ortho" regioisomer, while steric hindrance may promote the formation of the "meta" product. mdpi.com

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Major Regioisomer(s) | Influencing Factors |

| Furan | Benzyne | Single product (due to symmetry) | - |

| 2-Methylfuran (B129897) | Benzyne | Predominantly the isomer with the methyl group distal to the newly formed aromatic ring. | Steric hindrance and electronic effects. |

| 2-Furanoic acid | Benzyne | The regioselectivity can be complex and may depend on reaction conditions. | Electronic effects of the carboxyl group. |

| Furan | 3-Substituted Benzyne | A mixture of regioisomers is expected. | The electronic nature of the substituent on the benzyne. |

Stereospecificity:

The Diels-Alder reaction is a concerted [4+2] cycloaddition that proceeds through a cyclic transition state. A fundamental characteristic of this reaction is its stereospecificity, where the stereochemistry of the reactants is retained in the product. The addition to the diene is always syn from the same face of the diene.

In the formation of this compound, the furan and benzyne molecules approach each other in a way that leads to the formation of two new sigma bonds on the same side of the furan ring. This results in a product with a specific, predictable stereochemistry. The reaction is an exo/endo selective process. While the endo product is often kinetically favored in many Diels-Alder reactions due to secondary orbital interactions, reactions involving furan can be less selective or even favor the exo product, which is thermodynamically more stable. rsc.orgresearchgate.net However, the initial adduct of furan and benzyne is the syn adduct.

The stereochemistry of subsequent transformations of the this compound scaffold is also of critical importance. For example, the asymmetric ring-opening of 7-oxabenzonorbornadienes can be achieved with high diastereoselectivity and enantioselectivity using chiral catalysts, highlighting the defined stereochemical nature of the bicyclic system. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 1,4,5,8 Tetrahydro 1,4 Epoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For a molecule such as 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene, various NMR techniques are employed to assign proton and carbon signals, confirm connectivity, and establish stereochemistry.

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following sections will utilize data from the closely related and well-characterized analogue, 1,4-dihydro-1,4-epoxynaphthalene , to illustrate the principles of spectroscopic analysis. This analogue shares the critical 1,4-epoxy bridge that defines the core structure.

Proton (¹H) NMR Analysis and Signal Assignment

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In 1,4-dihydro-1,4-epoxynaphthalene, the signals can be assigned based on their chemical shift (δ), multiplicity, and coupling constants.

The key signals include those for the bridgehead protons (H-1 and H-4), the olefinic protons on the bicyclic system (H-2 and H-3), and the protons of the aromatic ring. The bridgehead protons are characteristically found in a unique chemical environment due to the strain of the epoxy bridge.

Table 1: Representative ¹H NMR Signal Assignments for 1,4-dihydro-1,4-epoxynaphthalene

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |

|---|---|---|

| H-1, H-4 (Bridgehead) | Triplet | ~5.7 |

| H-2, H-3 (Olefinic) | Triplet | ~7.0 |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For 1,4-dihydro-1,4-epoxynaphthalene, the spectrum clearly distinguishes between the bridgehead carbons, the olefinic carbons, and the aromatic carbons. The bridgehead carbons (C-1 and C-4) are significantly shielded compared to typical aromatic carbons due to their sp³-like character and the influence of the adjacent oxygen atom.

Table 2: Representative ¹³C NMR Signal Assignments for 1,4-dihydro-1,4-epoxynaphthalene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-4 (Bridgehead) | ~82.5 |

| C-2, C-3 (Olefinic) | ~143.2 |

| C-4a, C-8a (Aromatic Bridgehead) | ~149.0 |

Fluorine-19 (¹⁹F) NMR in Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize organofluorine compounds. While there is no available data for fluorinated derivatives of this compound, this method would be invaluable for confirming the position of fluorine substituents. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for structural verification. For instance, if a fluorine atom were introduced onto the aromatic ring of the molecule, its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would unambiguously confirm its location.

Two-Dimensional (2D) NMR Techniques (e.g., DEPT)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to determine the number of hydrogens attached to each carbon atom.

A DEPT experiment provides three subspectra:

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows only CH (methine) carbons.

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.

This technique would be essential for distinguishing between the methine carbons (at the bridgehead and olefinic positions) and any potential methylene (B1212753) carbons in a fully hydrogenated ring of this compound.

Application of NMR in Absolute Configuration Assignment Utilizing Chiral Derivatizing Agents

For chiral derivatives of this compound, NMR can be used to determine the absolute configuration. This is achieved by reacting the chiral molecule (e.g., an alcohol derivative) with an enantiomerically pure chiral derivatizing agent (CDA), such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).

This reaction creates a pair of diastereomers. Because diastereomers have different physical properties, their NMR spectra will differ. By analyzing the differences in the ¹H chemical shifts (Δδ) of the signals near the newly formed chiral center for the (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be assigned based on established models of the CDA's conformation. This method provides a powerful alternative to X-ray crystallography for assigning stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would definitively confirm the connectivity and stereochemistry of this compound.

For the related family of carboxy-substituted hexahydro-1,4:5,8-diepoxynaphthalenes, X-ray crystallography has been used to resolve contentious structural assignments. The analysis of such structures reveals key molecular parameters:

Bond Lengths and Angles: Confirms the strained nature of the 7-oxabicyclo[2.2.1]heptane core.

Conformation: Determines the precise puckering of the rings and the orientation of substituents.

Stereochemistry: Provides an absolute determination of the relative arrangement of atoms in space.

A crystal structure of this compound would be expected to show the characteristic bent geometry imposed by the epoxy bridge over the tetrahydronaphthalene framework, providing invaluable data on the molecule's precise spatial arrangement.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, enabling the determination of a molecule's elemental formula. While no specific experimental HRMS data has been published for this compound, its theoretical accurate mass can be calculated from its molecular formula, C₁₀H₁₀O.

The theoretical monoisotopic mass is a critical value that would be confirmed in an HRMS experiment. This high level of mass accuracy, often measured to within parts-per-million (ppm), allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Calculated Mass Properties for C₁₀H₁₀O

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O |

| Nominal Mass | 146 Da |

| Average Mass | 146.186 g/mol |

| Monoisotopic Mass | 146.073165 Da |

This data is computationally derived and serves as the benchmark for experimental HRMS analysis.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of moderately polar and less volatile compounds that are not easily ionized by electrospray ionization (ESI). youtube.comnih.gov The structure of this compound, containing a bicyclic ether system, makes it an ideal candidate for APCI analysis.

In a typical APCI experiment, the analyte is vaporized and subjected to a corona discharge, which ionizes the surrounding solvent vapor. youtube.com These solvent ions then transfer a proton to the analyte molecule in the gas phase. For this compound, this process is expected to efficiently generate the protonated molecule, [M+H]⁺, at m/z 147.0804. labx.comtaylorandfrancis.com Due to the "soft" nature of APCI, minimal fragmentation is anticipated, resulting in a clean mass spectrum dominated by the molecular ion peak, which is invaluable for confirming the molecular weight of the intact molecule. labx.com

Mass spectrometry is a primary tool for deriving key gas-phase thermochemical data, such as the enthalpy of formation and ionization energy. This data provides fundamental insights into the stability and reactivity of a molecule. There is no specific published experimental thermochemical data for this compound. However, data for related compounds like naphthalene (B1677914) and its derivatives have been studied. nist.govchemeo.com

The determination of a compound's ionization energy—the energy required to remove an electron—is typically achieved using techniques like Photoionization Mass Spectrometry (PIMS). The resulting data is crucial for understanding reaction mechanisms and molecular orbital energies. While specific values for the target compound are unavailable, its thermochemical properties are expected to be influenced by the strain of the epoxy bridge and the electronic effects of the partially saturated ring system.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Although a specific FTIR spectrum for this compound is not published, its characteristic absorption bands can be predicted based on its structure and by comparison with analogs like 1,4,5,8-Tetrahydronaphthalene and 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. nih.govnist.gov

The key identifying feature would be the C-O-C stretching vibrations of the epoxy bridge. The spectrum would also feature bands corresponding to the alkene and alkane C-H bonds and the C=C double bonds.

Table 2: Predicted FTIR Spectral Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050 - 3010 | C-H Stretch | Alkene (=C-H) | Medium |

| 2950 - 2850 | C-H Stretch | Alkane (-C-H) | Medium-Strong |

| 1650 - 1600 | C=C Stretch | Alkene | Medium-Weak |

| 1260 - 1000 | C-O-C Stretch | Ether (Epoxy Bridge) | Strong |

| 900 - 675 | C-H Bend | Alkene (=C-H) | Strong |

Raman spectroscopy is a complementary vibrational technique that detects light scattered by a molecule. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in an FTIR spectrum. While no Raman spectrum for this compound is available, data from the analog 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene and theoretical principles can be used to predict its key features. nih.gov

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050 - 3010 | C-H Stretch | Alkene (=C-H) | Medium |

| 2950 - 2850 | C-H Stretch | Alkane (-C-H) | Medium-Strong |

| 1650 - 1600 | C=C Stretch | Alkene | Strong |

| 1300 - 1100 | C-C Stretch | Carbon Skeleton | Medium |

| 1000 - 800 | Symmetric Ring Breathing | Carbon Skeleton | Medium |

Other Advanced Analytical Methods

Ultraviolet-Visible (UV-Vis) Absorbance Spectroscopy

No peer-reviewed studies or spectral data compilations detailing the UV-Vis absorbance spectrum of this compound could be identified. Therefore, information regarding its electronic transitions, maximum absorbance wavelengths (λmax), and molar absorptivity coefficients is not available in the current body of scientific literature.

Thermal Gravity Analysis (TGA) for Decomposition Studies

There is no available research documenting the thermal decomposition of this compound through Thermogravimetric Analysis (TGA). Consequently, data on its thermal stability, decomposition temperatures, and degradation profile under various atmospheric conditions have not been reported.

Computational and Theoretical Chemistry Studies on 1,4,5,8 Tetrahydro 1,4 Epoxynaphthalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules. Its application to 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene would provide significant insights into its chemical behavior.

Mechanistic Insights into Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its various potential transformations, such as cycloadditions, ring-opening reactions, or rearrangements. By locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate, researchers can understand the feasibility and pathway of a proposed mechanism. For instance, in cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by identifying the presence or absence of intermediate structures.

Prediction and Rationalization of Stereoselectivity

Many reactions involving polycyclic compounds like this compound can yield multiple stereoisomers. DFT is a key tool for predicting and explaining the observed stereoselectivity. By calculating the energies of the different transition states leading to each stereoisomer, the kinetically favored product can be identified. The lower the energy of the transition state, the faster the reaction rate and the more abundant the corresponding product. This analysis provides a quantitative basis for understanding why a particular stereochemical outcome is preferred.

Calculation of Energetic Barriers and Thermodynamic Parameters (ΔG‡, ΔH‡)

A crucial aspect of understanding reaction kinetics is the determination of the activation energy barrier. DFT calculations can provide quantitative values for the Gibbs free energy of activation (ΔG‡) and the enthalpy of activation (ΔH‡). nist.gov These parameters are essential for predicting reaction rates and understanding the temperature dependence of a reaction. For any proposed reaction of this compound, calculating these energetic barriers would be a primary step in assessing its viability under different conditions.

Table 1: Representative Data for DFT-Calculated Activation Parameters (Note: This table is illustrative, as specific data for this compound is not available in the searched literature.)

| Reaction Type | Transition State | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Diels-Alder | TS1 | 15.2 | 25.8 |

| Epoxide Ring Opening | TS2 | 20.5 | 30.1 |

| [3+2] Cycloaddition | TS3 | 18.7 | 28.3 |

Modeling of Solvent Effects on Reactivity (e.g., Polarizable Continuum Model)

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models are employed to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solvent is treated as a continuous dielectric medium that is polarized by the solute. This approach allows for the calculation of reaction energetics and pathways in different solvents, providing a more realistic comparison with experimental results. Applying PCM to studies of this compound would be crucial for accurately predicting its behavior in solution.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is fundamental to explaining its reactivity.

Global Electron Density Transfer (GEDT) Analysis

Global Electron Density Transfer (GEDT) is a concept used within the framework of Conceptual DFT to analyze polar reactions. In a reaction between two molecules, GEDT quantifies the net charge transfer between the two interacting fragments at the transition state. A higher GEDT value indicates a more polar reaction mechanism. For reactions involving this compound, GEDT analysis could be used to classify its reactivity in various transformations, for example, determining the polar nature of its participation in cycloaddition reactions.

Table 2: Illustrative Global Electron Density Transfer (GEDT) Values (Note: This table is illustrative, as specific data for this compound is not available in the searched literature.)

| Reaction Partner | GEDT at Transition State (e) | Reaction Character |

|---|---|---|

| Ethylene | 0.05 | Nonpolar |

| Acrylonitrile | 0.18 | Mildly Polar |

| Tetracyanoethylene | 0.45 | Strongly Polar |

Wiberg Bond Indices and Reaction Progress Assessment

No published studies were identified that have calculated the Wiberg bond indices for the atoms involved in the pericyclic reactions of this compound. Such an analysis would be crucial for quantitatively tracking the changes in bond order throughout a reaction, offering a detailed picture of bond breaking and bond formation along the reaction coordinate. However, without specific computational data, a table of Wiberg bond indices for the transition states and products of its formation or dissociation cannot be constructed.

Synchronicity Analysis of Pericyclic Reactions

The synchronicity of pericyclic reactions, such as the retro-Diels-Alder reaction of this compound, is a key aspect of its reaction mechanism, determining whether the bond-breaking processes occur in a concerted and simultaneous manner. This is often evaluated by analyzing the transition state geometry and bond index evolution. Regrettably, there is no available research that specifically addresses the synchronicity of reactions involving this molecule. Therefore, a quantitative synchronicity index or a qualitative discussion based on computational evidence cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are powerful tools for understanding the three-dimensional structure, stability, and dynamic behavior of molecules. For this compound, such studies would elucidate the preferred conformations of its bicyclic structure and the energetic barriers between them. However, a search of the scientific literature did not yield any reports on molecular dynamics simulations or detailed conformational analyses for this specific compound.

While general principles of computational and theoretical chemistry can be applied to hypothesize about the behavior of this compound, the absence of specific published research prevents a detailed and data-driven discussion on these topics. Further computational studies are necessary to elucidate the specific properties and reaction dynamics of this molecule.

Applications of 1,4,5,8 Tetrahydro 1,4 Epoxynaphthalene and Its Derivatives in Advanced Organic Synthesis

Versatility as Key Building Blocks for Complex Molecular Architectures

The inherent strain and stereochemistry of 1,4,5,8-tetrahydro-1,4-epoxynaphthalene provide a foundation for its utility as a versatile building block in the synthesis of complex molecules. Its structure contains a masked diene, which can be revealed under appropriate conditions, making it a valuable participant in cycloaddition reactions, a cornerstone of modern synthetic chemistry. The oxygen bridge offers a handle for further functionalization or can be strategically removed to generate aromatic systems.

While direct and extensive examples of this compound in the synthesis of a broad range of complex molecular architectures are not widely documented in readily available literature, the principles of its reactivity can be inferred from related structures. For instance, the analogous compound, 1,4,5,8-tetrahydro-1,4;5,8-diepoxyanthracene, has been utilized in Diels-Alder cycloaddition reactions to form copolymers. This suggests that the simpler naphthalene-based counterpart could similarly serve as a precursor in the construction of larger, more complex frameworks through controlled cycloaddition and subsequent rearrangement or functionalization strategies. The ability to act as a latent diene, combined with its rigid three-dimensional structure, makes it a potentially powerful tool for controlling stereochemistry during the synthesis of intricate organic molecules.

Synthesis of Extended Polycyclic Aromatic Hydrocarbons and Related Systems

The quest for novel polycyclic aromatic hydrocarbons (PAHs) with unique electronic and photophysical properties has driven the development of innovative synthetic strategies. Derivatives of this compound have emerged as promising precursors in this endeavor.

Construction of Molecular Belts and Cyclacene Frameworks

The synthesis of molecular belts and cyclacenes, which are composed of fused aromatic rings in a cyclic arrangement, represents a significant challenge in organic synthesis due to their inherent strain. While the direct application of this compound in the construction of these specific frameworks is not prominently reported, its structural motifs are relevant to the general strategies employed. The synthesis of such strained cyclic systems often involves the strategic use of precursors that can be induced to form the desired architecture through reactions like cycloadditions and subsequent aromatization. The rigid, bicyclic nature of this compound makes it a candidate for inclusion in synthetic routes that require precise control over the orientation of reactive partners.

Precursors for Acenes and Hexacenes

Acenes, which are linear polycyclic aromatic hydrocarbons, and their higher homologues like hexacenes, are of significant interest for their potential applications in organic electronics. A common and effective strategy for the synthesis of higher, often unstable, acenes involves the use of "masked" precursors that can be converted to the final aromatic system in the last synthetic step. This approach avoids handling the reactive acenes throughout the synthesis.

A related compound, 1,4-dihydro-1,4-epoxynaphthalene, has been successfully employed in stereoselective [4+2] cycloaddition reactions to create precursors for substituted tetracenes and pentacenes. The syn-exo isomer of the cycloaddition product undergoes acid-promoted aromatization to yield the corresponding acene. This strategy highlights the potential of using such epoxy-bridged naphthalene (B1677914) systems as synthons for generating larger aromatic structures. The synthesis of higher acenes, such as heptacene (B1234624) and beyond, often relies on the preparation of polyhydrogenated precursors through Diels-Alder cycloadditions, followed by an aromatization step. While not explicitly documented for this compound, its structure is well-suited for such a synthetic approach, where it could serve as a masked diene to build the foundational framework of the acene backbone.

Development and Application of Chiral Derivatizing Agents (CDAs)

A significant and well-documented application of derivatives of this compound is in the field of stereochemistry, specifically in the development of chiral derivatizing agents (CDAs). These reagents are crucial for the determination of the absolute configuration of chiral molecules, a fundamental aspect of pharmaceutical and natural product chemistry.

Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid (THENA) in Chiral Resolution

Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) is a chiral derivatizing agent that has proven effective in the resolution of chiral compounds, particularly in assigning the absolute configuration of chiral secondary alcohols. The rigid bicyclic structure of THENA locks the conformation of the aromatic residue. When THENA is esterified with a chiral secondary alcohol, it forms two diastereomers. The distinct and predictable anisotropic effects of the aromatic ring of THENA on the protons of the chiral alcohol in the ¹H NMR spectra of these diastereomers allow for the determination of the alcohol's absolute configuration. This method offers good uniformity and reliability, leading to unambiguous assignments.

A fluorinated analog, F-THENA, has also been developed. In this derivative, the fluorine atom acts as a sensitive reporter in ¹⁹F NMR spectroscopy, directly sensing the anisotropic effect of an aromatic substituent on the chiral alcohol. This dual-mode analysis, combining both ¹⁹F and ¹H NMR data, provides a self-validating system for determining the absolute configuration of chiral secondary aromatic alcohols.

Functionalized Polymer Synthesis through Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) has emerged as a powerful solvent-free technique for the fabrication of thin polymer films. nih.govresearchgate.net The initiated CVD (iCVD) process, in particular, is well-suited for the polymerization of functional monomers, as it often preserves the integrity of the functional groups. nih.gov This capability opens up avenues for the synthesis of functionalized polymers from monomers like derivatives of this compound. The strained epoxy bridge in this bicyclic ether system presents a potential site for ring-opening polymerization under CVD conditions, leading to the formation of polymers with unique backbone structures. While direct reports on the CVD of this compound are not extensively documented, the principles of ring-opening polymerization of other bicyclic ethers and the successful CVD of various functional monomers provide a strong basis for its feasibility. rsc.orglibretexts.org

The properties of polymers synthesized via CVD can be precisely tailored by introducing functional groups into the monomer unit. In the context of this compound, the aromatic rings or the tetrahydro-naphthalene backbone can be substituted with a variety of functional moieties prior to polymerization. For instance, the incorporation of alkyne or azide (B81097) groups would render the resulting polymer amenable to post-deposition modification via "click chemistry". mdpi.com Similarly, the introduction of ester groups could allow for subsequent hydrolysis to create hydrophilic surfaces. The ability to retain these functional groups during the iCVD process is a key advantage, enabling the creation of polymers with predefined chemical reactivity and surface properties. nih.gov

The following table provides examples of functional groups that could be incorporated into this compound-based monomers to achieve specific polymer properties.

| Functional Group | Potential Polymer Property | Rationale |

| Alkyne | "Clickable" surface for bio-conjugation | Enables covalent attachment of biomolecules, fluorophores, or other polymers via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.comresearchgate.net |

| Azide | "Clickable" surface for bio-conjugation | Complementary reactive group to alkynes for "click" chemistry applications. mdpi.comnih.gov |

| Ester | Hydrolyzable for surface modification | Can be hydrolyzed to carboxylic acids, increasing surface hydrophilicity and providing sites for further chemical modification. |

| Hydroxyl | Increased hydrophilicity, sites for grafting | Enhances water wettability and can serve as an initiation point for grafting other polymer chains. |

A significant advantage of incorporating functional groups into the monomer is the ability to perform post-deposition modifications on the polymer surface. This approach allows for the creation of complex and patterned surfaces with tailored functionalities.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, is a highly efficient and specific reaction for surface functionalization. mdpi.comnih.gov A polymer film produced from an alkyne-functionalized this compound derivative via CVD could be subsequently exposed to a solution containing an azide-tagged molecule of interest, such as a peptide, protein, or drug molecule. utoronto.ca This would result in the covalent immobilization of the molecule onto the polymer surface. This strategy has been successfully employed for the functionalization of various polymer surfaces created by CVD. mdpi.com

Ester Hydrolysis: Polymers bearing ester functionalities can undergo hydrolysis to yield carboxylic acid groups on the surface. This transformation can be controlled by adjusting the pH and temperature of the hydrolyzing solution. The resulting carboxylic acid groups can significantly alter the surface properties, for instance, by increasing hydrophilicity. Furthermore, these newly formed functional groups can serve as handles for subsequent chemical modifications, such as amidation or esterification with other molecules.

The table below summarizes these post-deposition modification techniques and their potential outcomes.

| Modification Technique | Functional Group on Polymer | Reagent | Resulting Surface Functionality |

| Click Chemistry (CuAAC) | Alkyne | Azide-functionalized molecule | Covalently attached molecule (e.g., biomolecule, fluorophore) |

| Ester Hydrolysis | Ester | Acid or base | Carboxylic acid, increased hydrophilicity |

Design of Conformationally Defined Analogues for Structure-Activity Relationship Studies

The rigid, bicyclic framework of 1,4-epoxynaphthalene (B14758370) derivatives makes them excellent scaffolds for the design of conformationally defined analogues of biologically active molecules. nih.gov By incorporating key pharmacophoric elements onto this rigid structure, medicinal chemists can investigate the specific spatial arrangement of functional groups required for optimal interaction with a biological target, such as a receptor or enzyme. This approach is crucial for understanding structure-activity relationships (SAR).

SAR studies aim to correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key molecular features responsible for its biological function. The conformational rigidity of the 1,4-epoxynaphthalene scaffold reduces the number of possible low-energy conformations that a molecule can adopt, thereby simplifying the interpretation of SAR data. nih.gov

For example, in the development of new therapeutic agents, understanding the preferred conformation of a drug molecule when it binds to its target is of paramount importance. By synthesizing a series of conformationally restricted analogues using the 1,4-epoxynaphthalene core, researchers can probe the geometric requirements of the binding site. If an analogue with a specific, fixed conformation exhibits high activity, it provides strong evidence that this conformation is the "bioactive" one.

The following table presents hypothetical examples of how 1,4-epoxynaphthalene derivatives could be used in SAR studies.

| Bioactive Molecule Class | Pharmacophoric Groups on 1,4-Epoxynaphthalene Scaffold | Biological Target | Information Gained from SAR |

| Adrenergic Agents | Amino and hydroxyl groups | Adrenergic receptors | Determination of the optimal spatial orientation of the amine and alcohol for receptor binding. |

| Enzyme Inhibitors | Carboxylate and phenyl groups | Enzyme active site | Probing the size and shape of the enzyme's binding pocket. |

| Anticancer Agents | Aromatic and heterocyclic moieties | Various cancer-related proteins | Understanding the geometric requirements for cytotoxicity and selectivity. nih.gov |

Supramolecular Chemistry Involving Epoxynaphthalene Scaffolds

Host-Guest Chemistry and Molecular Recognition

Currently, there is a lack of specific research detailing the host-guest chemistry and molecular recognition capabilities of the 1,4,5,8-tetrahydro-1,4-epoxynaphthalene scaffold. Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule. This interaction is highly selective, akin to a lock and key mechanism, and is governed by the principles of molecular recognition. The structural rigidity and potential for functionalization of the epoxynaphthalene backbone would theoretically make it an interesting candidate for the design of novel host molecules. However, without experimental or computational studies, the potential of this scaffold in molecular recognition remains speculative.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies. Hydrogen bonds, which are strong, directional interactions between a hydrogen atom and an electronegative atom, and π-π stacking, the attractive interaction between aromatic rings, are particularly significant.

In related heterocyclic systems, such as certain aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, detailed crystallographic studies have elucidated the formation of two and three-dimensional framework structures through a combination of C-H···O and C-H···π(arene) hydrogen bonds. These studies on analogous structures underscore the potential for the oxygen bridge and any aromatic substituents on the this compound scaffold to participate in intricate hydrogen bonding networks. The naphthalene (B1677914) moiety itself provides a platform for potential π-π stacking interactions, which could play a crucial role in the crystal packing and self-assembly of its derivatives. Despite these logical inferences from related compounds, specific data on the non-covalent interactions within supramolecular structures of this compound are not documented.

Polymer Chemistry Applications of Epoxynaphthalene Derivatives

Integration of Epoxynaphthalene Moieties into Polymer Architectures

There is no available research describing the methods by which 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene has been incorporated into polymer chains.

Implications for Advanced Materials Science

Without any data on polymers containing this specific moiety, there is no information on how its unique structural characteristics might influence the properties of advanced materials.

Conclusion and Future Research Directions

Current Challenges and Unexplored Avenues in Epoxynaphthalene Chemistry

The chemistry of epoxynaphthalenes, particularly scaffolds like 1,4,5,8-tetrahydro-1,4-epoxynaphthalene, presents a landscape ripe with challenges and opportunities. A primary hurdle lies in the selective and efficient synthesis of these strained bicyclic systems. While the Diels-Alder reaction between a furan (B31954) and a suitable dienophile is a common strategy for constructing the related 7-oxanorbornene core, achieving high yields and stereoselectivity, especially for substituted derivatives, remains a significant challenge. zbaqchem.comsemanticscholar.orgmdpi.com The retro-Diels-Alder reaction can be facile, leading to low product yields and requiring carefully optimized reaction conditions. mdpi.com

Furthermore, the reactivity of the epoxy bridge and the naphthalene (B1677914) core in this compound is largely uncharted territory. The inherent strain of the bicyclic ether system suggests a susceptibility to ring-opening reactions, yet the selective activation of the C-O bonds for further functionalization is a complex problem. Unexplored avenues in this area include the development of catalytic methods for asymmetric ring-opening, which could provide access to a wide array of chiral functionalized tetrahydronaphthalene derivatives.

Another area that warrants deeper investigation is the functionalization of the aromatic and aliphatic rings of the epoxynaphthalene scaffold. The influence of the epoxy bridge on the regioselectivity of electrophilic aromatic substitution or reactions on the saturated portion of the molecule is not well-documented. Exploring these reactions could lead to the synthesis of novel derivatives with unique electronic and steric properties. The development of methodologies for the selective oxidation, reduction, or C-H activation of the tetrahydro-aromatic portion of the molecule also represents a significant and unexplored research direction.

Emerging Methodologies and Synthetic Targets

In recent years, several emerging synthetic methodologies have shown promise for application in the synthesis and modification of epoxynaphthalene frameworks. Advances in catalysis, particularly the use of Lewis acids to promote Diels-Alder reactions, could overcome some of the current limitations in the synthesis of the this compound core. mdpi.com Furthermore, the development of organocatalytic and biocatalytic approaches could offer more environmentally benign and highly stereoselective routes to these compounds.

A particularly exciting emerging methodology is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a tandem Diels-Alder/aromatization sequence has been explored for related furan adducts, and similar strategies could be envisioned for the synthesis of functionalized epoxynaphthalenes. nih.gov Additionally, intramolecular Diels-Alder reactions of furan-containing precursors (IMDAF) are proving to be a powerful tool for constructing complex, annulated 1,4:5,8-diepoxynaphthalenes, which could be precursors to novel scaffolds. rsc.org